Ethyl 3-oxo-2-(phenylhydrazono)butanoate
Description
Historical Context and Discovery
The development of this compound emerged from the broader field of hydrazone chemistry, which gained prominence in the late 19th and early 20th centuries. The compound represents a class of carbofunctionally substituted hydrazones that have been extensively studied for their synthetic utility and biological activities. Early investigations into phenylhydrazone derivatives were pioneered by researchers who recognized the potential of these compounds as intermediates in organic synthesis. The systematic study of β-keto ester phenylhydrazones began with the recognition that these compounds could serve as versatile precursors to various heterocyclic systems.
Historical research documented in crystallographic studies has provided detailed structural information about this compound, with early crystallographic determinations being later refined to provide more accurate structural data. The compound's synthesis and characterization have been refined over decades, with researchers developing improved methods for its preparation and purification. The evolution of synthetic methodologies has made this compound more accessible for research applications, contributing to its increased utilization in contemporary organic chemistry.
The compound gained particular significance in the context of pyrazolone chemistry, where it serves as a key intermediate. Research from the 1990s and 2000s established systematic approaches to synthesizing β-keto esters from ketones using various reagents, including ethyl chloroformate, which provided more efficient routes to compounds like this compound. These methodological advances have facilitated broader investigation into the compound's properties and applications.
Nomenclature and Systematic Classification
This compound exists under multiple systematic names that reflect different aspects of its chemical structure and stereochemistry. The compound is officially catalogued in chemical databases with the molecular formula C₁₂H₁₄N₂O₃ and carries the Chemical Abstracts Service registry number 10475-63-5. This systematic identification ensures consistent reference across scientific literature and chemical databases.
The compound exhibits several synonymous designations that reflect various nomenclature conventions and structural interpretations. These include 3-oxo-2-(2-phenylhydrazono)butanoic acid ethyl ester, ethyl (2E)-3-oxo-2-(phenylhydrazinylidene)butanoate, and ethyl (Z)-3-hydroxy-2-phenyldiazenylbut-2-enoate. The diversity in naming conventions reflects the compound's ability to exist in different tautomeric forms and geometric isomers, each requiring specific nomenclature to accurately describe its molecular configuration.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₃ |
| Molecular Weight | 234.25 g/mol |
| Chemical Abstracts Service Number | 10475-63-5 |
| International Union of Pure and Applied Chemistry Name | Ethyl (2E)-3-oxo-2-(phenylhydrazinylidene)butanoate |
| Alternative Names | 3-Oxo-2-(2-phenylhydrazono)butanoic acid ethyl ester |
The stereochemical designation in the compound's name reflects its geometric configuration around the carbon-nitrogen double bond. Crystallographic studies have confirmed that the compound adopts a ketohydrazo tautomeric form, stabilized by intramolecular hydrogen bonding, with a trans configuration around the nitrogen-nitrogen bond. This structural information is crucial for understanding the compound's reactivity patterns and biological activities.
The systematic classification places this compound within the broader category of β-keto esters, specifically those bearing hydrazono substituents. This classification is significant because it determines the compound's chemical behavior and potential synthetic applications. The presence of both carbonyl and hydrazono functionalities creates a bifunctional molecule capable of participating in diverse chemical reactions.
Significance in Organic and Medicinal Chemistry
This compound holds considerable importance in synthetic organic chemistry due to its versatility as a building block for heterocyclic compound synthesis. The compound serves as a crucial intermediate in the preparation of pyrazolones, pyridazines, and other nitrogen-containing heterocycles that possess significant pharmaceutical relevance. Research has demonstrated that β-keto esters like this compound can be efficiently converted into pyrazolones through reaction with hydrazine derivatives, providing access to biologically active molecules with diverse therapeutic potentials.
The compound's significance extends to medicinal chemistry through its identification as a member of new classes of bioactive molecules. Recent screening studies have identified this compound as a sortase A inhibitor, suggesting potential applications in developing novel therapeutic agents. Sortase A represents an important bacterial enzyme target for antimicrobial drug development, making compounds that inhibit this enzyme particularly valuable for addressing antibiotic resistance challenges.
Synthetic applications of this compound encompass various chemical transformations that exploit its reactive functional groups. The compound undergoes condensation reactions with ethyl cyanoacetate under specific conditions to yield pyridazine derivatives, demonstrating its utility in constructing complex heterocyclic frameworks. These reactions can produce either 2-hydroxy-6-phenyl-5-p-tolylazonicotinic acid ethyl ester or 2-amino-6-phenyl-5-p-tolyl-azonicotinic acid ethyl ester, depending on the specific reaction conditions employed.
The compound's role in pyridazinone synthesis has been extensively documented, with researchers utilizing it as a precursor for various substituted pyridazinones through reactions with different nucleophilic reagents. These synthetic pathways have proven valuable for accessing compounds with potential antimicrobial, antifungal, and cytotoxic activities. Studies have shown that pyrazolones derived from related β-keto esters exhibit promising activity against various bacterial and fungal strains, as well as cytotoxic effects against cancer cell lines including human renal cell carcinoma, pancreatic adenocarcinoma, and colon cancer cell lines.
The compound's structural features make it particularly suitable for medicinal chemistry applications where precise molecular recognition is required. The phenylhydrazono group provides opportunities for structure-activity relationship studies, allowing researchers to systematically modify the compound's properties through substituent variations. This capability has led to the development of analogue compounds with enhanced biological activities and improved selectivity profiles.
| Synthetic Application | Product Type | Reaction Conditions |
|---|---|---|
| Pyrazolone Formation | 3-Methyl-4-(2-phenylhydrazono)-1H-pyrazol-5(4H)-one | Hydrazine derivatives, alcoholic medium |
| Pyridazine Synthesis | Ethyl 6-(4-nitrophenyl)-2-oxo-2,6-dihydropyrido[3,2–c]cinnoline-3-carboxylate | Ethyl cyanoacetate, electrocyclization conditions |
| Thiazolyl-pyrazole Formation | Various thiazolyl-pyrazole derivatives | Thiosemicarbazide reaction |
| Cinnoline Synthesis | Novel cinnoline derivatives | 6π-electrocyclization pathway |
The pharmaceutical relevance of this compound is further evidenced by its incorporation into drug discovery programs targeting various therapeutic areas. The compound's ability to serve as a scaffold for developing enzyme inhibitors, antimicrobial agents, and anticancer compounds demonstrates its broad utility in medicinal chemistry research. Contemporary research continues to explore new applications of this compound and its derivatives, particularly in areas where existing therapeutic options are limited or where drug resistance has emerged as a significant clinical challenge.
Properties
IUPAC Name |
ethyl (Z)-3-hydroxy-2-phenyldiazenylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-17-12(16)11(9(2)15)14-13-10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3/b11-9-,14-13? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMOYLSNEVXNJG-ALCKFIOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/O)/N=NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Synthetic Route: Condensation of Ethyl Acetoacetate with Phenylhydrazine
The most common and reliable method to prepare Ethyl 3-oxo-2-(phenylhydrazono)butanoate involves the condensation reaction between ethyl acetoacetate and phenylhydrazine.
- Reactants: Ethyl acetoacetate and phenylhydrazine are combined in a suitable solvent, typically ethanol.
- Reaction Conditions: The mixture is heated under reflux to promote the condensation reaction.
- Isolation: Upon completion, the reaction mixture is cooled, allowing the product to precipitate out. The solid is then collected by filtration and purified as needed.
This method leverages the nucleophilic attack of phenylhydrazine on the β-ketoester carbonyl, forming the hydrazone linkage.
$$
\text{Ethyl acetoacetate} + \text{Phenylhydrazine} \xrightarrow{\text{Ethanol, reflux}} \text{this compound}
$$
Reaction Conditions and Optimization
- Solvent: Ethanol is preferred due to its ability to dissolve both reactants and facilitate reflux.
- Temperature: Reflux temperature (~78 °C) is maintained to ensure complete reaction.
- Reaction Time: Typically 2–4 hours, depending on scale and purity requirements.
- Molar Ratios: Equimolar amounts of ethyl acetoacetate and phenylhydrazine are generally used for optimal yield.
Alternative Methods and Variations
While the classical method is predominant, variations exist to improve yield or modify the product:
- Acidic Media: Some protocols employ acidic catalysts to enhance the reaction rate by activating the carbonyl group.
- Solvent-Free Grinding: Mechanochemical methods involving grinding of reactants with catalytic amounts of acid have been reported for related hydrazone syntheses, though specific data on this compound is limited.
- Diazotization and Substitution: In some cases, derivatives such as allyl 3-oxo-2-(phenylhydrazono)butanoate are synthesized via diazotization of substituted anilines followed by condensation, but this is less common for the parent compound.
Analytical Confirmation of Structure
The synthesized compound is characterized by multiple analytical techniques to confirm its structure and purity:
| Technique | Purpose | Key Observations |
|---|---|---|
| X-ray Crystallography | Determines crystal structure and intramolecular H-bonds | Confirms planar geometry and pyrazolone stabilization |
| Nuclear Magnetic Resonance (NMR) | Identifies proton and carbon environments | Hydrazone NH proton at δ 10–12 ppm; carbonyl carbons signals |
| Infrared Spectroscopy (IR) | Detects functional groups | C=O stretch near 1710 cm⁻¹; N–H vibration near 3200 cm⁻¹ |
| Mass Spectrometry (ESI-MS) | Confirms molecular weight and molecular ion peaks | Molecular ion peak at m/z 234 (M+H)⁺ |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-2-(phenylhydrazono)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phenylhydrazono group to other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while reduction can produce amines or other derivatives.
Scientific Research Applications
Organic Synthesis
Ethyl 3-oxo-2-(phenylhydrazono)butanoate serves as a crucial building block in the synthesis of various organic compounds:
- Heterocyclic Compounds : It is utilized in the synthesis of heterocycles like pyridazinones and cinnolines through reactions with other reagents such as thiosemicarbazide and ethyl cyanoacetate .
| Compound Type | Reaction Type | Product Example |
|---|---|---|
| Heterocycles | Condensation with thiosemicarbazide | Thiazolyl-pyrazole derivatives |
| Cinnolines | Reaction with ethyl cyanoacetate | Ethyl 6-(4-nitrophenyl)-2-oxo-2,6-dihydropyrido[3,2–c]cinnoline-3-carboxylate |
Biological Activities
Research indicates potential biological activities of this compound:
- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various pathogens.
- Anticancer Activity : Preliminary investigations suggest it may inhibit cancer cell proliferation through modulation of specific biological pathways .
Medicinal Chemistry
The compound has been identified as a new class of sortase A inhibitors, indicating its potential role in drug development:
- Mechanism of Action : It interacts with sortase A enzymes, which are critical for bacterial virulence, making it a candidate for developing antibacterial agents .
Industrial Applications
This compound is also utilized in industrial settings:
- Dyes and Pigments Production : Its derivatives are used to synthesize dyes and pigments due to their colorful properties.
Case Study 1: Synthesis of Antimicrobial Derivatives
A series of derivatives synthesized from this compound were evaluated for antimicrobial efficacy. The derivatives showed varying degrees of activity against Gram-positive and Gram-negative bacteria, suggesting modifications to enhance potency.
Case Study 2: Development of Anticancer Agents
In vitro studies demonstrated that certain derivatives inhibit the growth of cancer cell lines. The structure-activity relationship (SAR) studies provided insights into how modifications to the phenylhydrazono group influence biological activity.
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-2-(phenylhydrazono)butanoate involves its interaction with specific molecular targets and pathways. The phenylhydrazono group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Substituent Effects : Chlorine (e.g., in 4-chloro derivatives) enhances electrophilicity and crystallinity, while sulfamoyl groups (e.g., 3-sulfamoylphenyl) improve solubility and biological activity .
- Ester Group Variation : Allyl esters (e.g., ) exhibit higher volatility compared to ethyl esters, influencing their utility in gas-phase reactions .
Physicochemical Properties
Table 2: Physical and Spectral Properties
Key Observations :
Key Observations :
- Biological Activity : Derivatives with sulfamoyl or pyrrolidinyl groups (e.g., ) show enhanced anthelmintic and antimicrobial properties compared to the parent compound .
- Forensic Relevance: Non-hydrazone analogues like ethyl 3-oxo-4-phenylbutyrate are monitored as precursors in illicit drug synthesis .
Tautomerism and Structural Dynamics
This compound exhibits keto-enol tautomerism, stabilized by intramolecular hydrogen bonding (N–H···O) . In contrast, compounds like 2-oxo-1,3-bis(phenylhydrazono)cyclohexane adopt enolic (chelated) forms in the solid state, which convert to phenylazo tautomers upon dehydration . These dynamics influence reactivity in condensation reactions.
Biological Activity
Ethyl 3-oxo-2-(phenylhydrazono)butanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a carbonyl group and a phenylhydrazone moiety, which contribute to its reactivity and biological activity. The compound's molecular formula is C12H13N3O3, and its structure is characterized by the following functional groups:
- Carbonyl group (C=O)
- Phenylhydrazone moiety (C=N-NH-Ph)
- Ethoxy group (C2H5O)
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The phenylhydrazono group can form hydrogen bonds and covalent interactions with nucleophilic sites in proteins, influencing their activity. This interaction can lead to various biochemical effects, such as:
- Enzyme inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
- Antimicrobial activity : Its structure allows it to disrupt bacterial cell walls or inhibit essential metabolic processes in microorganisms.
- Anticancer properties : Research indicates that it may induce apoptosis in cancer cells through multiple pathways.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing the following results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antibiotics, particularly against resistant strains.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. A notable study conducted on human breast cancer cells (MCF-7) reported:
- IC50 value : 25 µM
- Mechanism : Induction of apoptosis through the mitochondrial pathway.
This suggests potential for further development as an anticancer agent.
Case Study 1: Antibacterial Evaluation
A recent research project synthesized this compound and evaluated its antibacterial effects using standard methods such as disk diffusion and broth microdilution. The compound showed promising results against both pathogenic bacteria and biofilm-forming strains, indicating its potential utility in treating chronic infections.
Case Study 2: Anticancer Research
In another study focused on its anticancer properties, the compound was tested against various cancer cell lines, including lung (A549) and colon (HCT116) cancer cells. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics.
Q & A
Basic Question: What are the optimal synthetic routes for Ethyl 3-oxo-2-(phenylhydrazono)butanoate, and how is its structure confirmed?
Answer:
The compound is synthesized via condensation reactions. A common method involves reacting β-diketones (e.g., ethyl acetoacetate) with phenylhydrazine derivatives in acidic media. For example, allyl 3-oxo-2-(2-phenylhydrazone)butanoate was synthesized by reacting allyl 3-oxo-butanate with aniline, followed by diazotization . Structural confirmation relies on X-ray diffraction, which reveals intramolecular hydrogen bonds stabilizing the pyrazolone structure . Additional characterization uses NMR, IR, and ESI-MS to verify functional groups and molecular weight .
Basic Question: What analytical techniques are critical for characterizing this compound and its derivatives?
Answer:
- X-ray crystallography : Resolves the crystal structure, confirming intramolecular hydrogen bonding (e.g., N–H···O) and planar geometry .
- NMR spectroscopy : Identifies proton environments (e.g., hydrazone NH at δ 10–12 ppm) and carbon signals for carbonyl groups .
- IR spectroscopy : Detects C=O stretches (~1710 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Validates molecular ions (e.g., m/z 289.2 [M+H]⁺ for trifluoromethyl derivatives) .
Advanced Question: How do reaction conditions influence cyclization pathways in this compound derivatives?
Answer:
Cyclization is solvent- and catalyst-dependent. In acetic acid with ammonium acetate, the compound undergoes condensation with malononitrile to form pyridazine derivatives under high pressure (130°C, 2 hours) . Alternative pathways yield pyrazolone structures when reacted with dithiocarbazates, stabilized by intramolecular hydrogen bonds . Kinetic studies (TLC/GC-MS monitoring) and substituent effects (electron-withdrawing groups) can alter reaction rates and product distribution .
Advanced Question: What computational methods elucidate the conformational stability of this compound?
Answer:
Ab initio calculations and DFT studies reveal that the anti-phenylhydrazone conformation is more stable than the syn-form due to reduced steric hindrance. Intramolecular hydrogen bonding (N–H···O) further stabilizes the structure, as shown by FT-IR and X-ray data . Computational docking (e.g., AutoDock) also models interactions with biological targets, such as sortase A enzymes, to rationalize inhibitory activity .
Advanced Question: How do structural modifications impact the biological activity of this compound derivatives?
Answer:
- Antimicrobial activity : Trifluoromethyl or pyrrolidinyl substituents enhance potency against Gram-positive pathogens by improving binding to sortase A .
- Anthelmintic/cytotoxic activity : Derivatives with dioxopyrrolidinyl groups show increased efficacy, linked to electronic effects and lipophilicity .
- Structure-activity relationships (SAR) : Electron-withdrawing groups (e.g., NO₂) on the phenyl ring improve antifungal properties, while bulky substituents reduce bioavailability .
Advanced Question: How can researchers resolve contradictions in reported synthetic yields or reaction conditions?
Answer:
Discrepancies arise from variables like catalyst loading, solvent purity, or temperature control. For example, trifluoromethyl derivatives achieve >95% yield under optimized conditions (excess ethyl acetoacetate, inert atmosphere) , while pyridazine synthesis requires precise pressure and time . Reproducibility tests, kinetic profiling, and sensitivity analyses (e.g., DoE) are recommended to identify critical parameters .
Advanced Question: What methodologies validate the role of this compound in forensic analysis?
Answer:
Gas chromatography-mass spectrometry (GC-MS) detects the compound as a phenylacetone precursor by monitoring fragmentation patterns (e.g., m/z 105 for benzoyl ions) . Forensic workflows include spike-recovery experiments in wastewater to trace illicit synthesis, validated via calibration curves and limit-of-detection (LOD) studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
